
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on similar compounds suggests a multi-step synthesis approach, involving key reactions such as methylation, acylation, and possibly catalytic hydrogenation. For example, the synthesis of related compounds involves steps like [11C]-methylation of corresponding desmethyl analogues and hydrogenation processes to achieve desired amides (J. Prabhakaran et al., 2006; Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds has been characterized by spectroscopic methods such as LCMS, IR, 1H, and 13C NMR, indicating the presence of specific functional groups and molecular frameworks that confer unique chemical properties (A. Vinayak et al., 2014)[https://consensus.app/papers/design-synthesis-characterization-anticancer-vinayak/1de175da019a551a83768568aa1bee0d/?utm_source=chatgpt].
Chemical Reactions and Properties
Compounds with similar structures have been reported to undergo a variety of chemical reactions, including silylation, which affects their reactivity and potential applications (N. Lazareva et al., 2017)[https://consensus.app/papers/silylation-n2hydroxyphenylacetamide-lazareva/9ed4bde8b72a56aa8ce3ab820f10e6ff/?utm_source=chatgpt]. The presence of acetamide groups in such molecules often implies reactivity towards nucleophilic substitution reactions and potential for further functionalization.
Physical Properties Analysis
While specific data on the physical properties of "N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide" was not directly found, related compounds show varied solubility, melting points, and other physical characteristics depending on their specific functional groups and overall molecular structure (A. Camerman et al., 2005)[https://consensus.app/papers/2acetamidonbenzyl2methoxyaminoacetamides-camerman/62337b04496b581eb510cd1c16eb1263/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties of acetamide derivatives can be influenced significantly by substituents on the phenyl rings and the acetamide nitrogen. For instance, methoxy and chloro substituents have been shown to impact the acidity of the amide hydrogen, the molecule's overall polarity, and its hydrogen bonding capability, which in turn affects its reactivity and interactions with biological targets (K. Sunder et al., 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt].
科学的研究の応用
Chemoselective Synthesis in Drug Development Chemoselective acetylation processes, particularly the synthesis of antimalarial drug intermediates, demonstrate a key application area. Novozym 435 catalyzed the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcasing a method that could potentially be applied or adapted for compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide. Such processes are crucial in the development and synthesis of pharmaceuticals, offering a glimpse into the broader utility of chemoselective techniques in drug synthesis and optimization (Magadum & Yadav, 2018).
Structure and Co-crystal Formation in Drug Design The study of co-crystals and salts of quinoline derivatives, including those with amide bonds similar to N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide, offers insights into the structural properties that could influence drug efficacy and stability. These structural investigations can inform the design and development of new pharmaceutical compounds by understanding the intermolecular interactions and crystalline structures that contribute to drug properties (Karmakar, Kalita, & Baruah, 2009).
Metabolic Pathways in Drug Safety and Efficacy Understanding the metabolic pathways of chloroacetamide herbicides and their metabolites in human and rat liver microsomes is crucial for assessing the safety and efficacy of related compounds, including potential pharmaceuticals. This research provides essential insights into how similar compounds might be metabolized in the body, affecting their safety profile and therapeutic effectiveness (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Chemistry in Drug Synthesis The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, illustrates the application of environmentally friendly methods in the production of chemical compounds. Utilizing novel catalysts for the hydrogenation process, this approach could potentially be adapted for synthesizing compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide, highlighting the importance of green chemistry in pharmaceutical manufacturing (Qun-feng, 2008).
Pharmacological Applications from Traditional Medicine Extracts from traditional Chinese medicine, like Periostracum Cicadae, yield N-acetyldopamine derivatives with potential pharmacological applications. The isolation and characterization of such compounds provide a foundation for exploring novel therapeutic agents, suggesting a research pathway for compounds like N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide in the context of natural product drug discovery (Yang et al., 2015).
特性
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-24-17-10-5-14(6-11-17)13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOZFQBHYMZXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
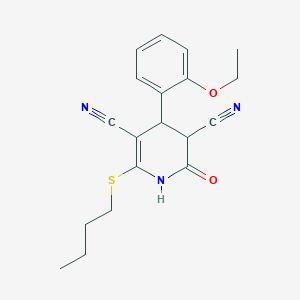
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
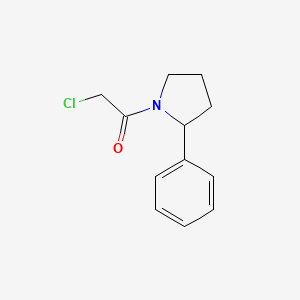


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)
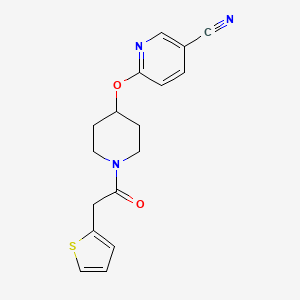

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)
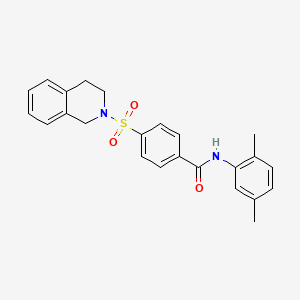
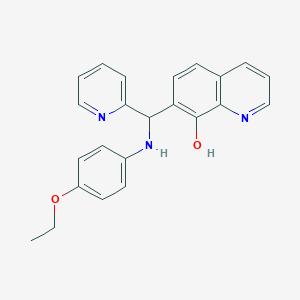
![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)